

Application Notes and Protocols for GSK2818713 In Vitro Assay

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Compound of Interest

Compound Name: GSK2818713

Cat. No.: B12426424

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Introduction

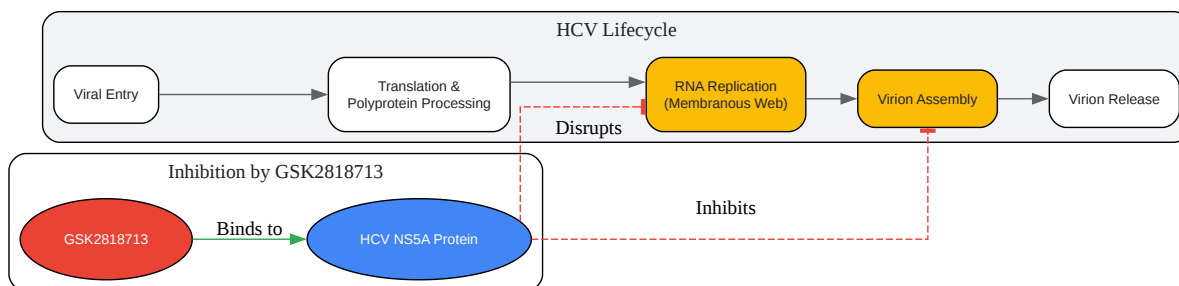
GSK2818713 is a potent and pan-genotypic inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virus particles.[2] Unlike antiviral drugs that target viral enzymes, NS5A inhibitors like **GSK2818713** have a unique mechanism of action, disrupting the function of the NS5A protein and thereby halting viral replication.[2] This document provides detailed protocols for the in vitro evaluation of **GSK2818713** using the standard HCV replicon assay, along with a summary of its in vitro activity and resistance profile.

Mechanism of Action

GSK2818713 targets the HCV NS5A protein, a multifunctional protein essential for the virus's life cycle. The precise mechanism of action for NS5A inhibitors is complex and not fully elucidated but is understood to involve at least two key stages:

- **Inhibition of the HCV Replication Complex:** NS5A is a critical component of the membranous web, the site of viral RNA replication. **GSK2818713** is thought to bind to domain 1 of NS5A, preventing the binding of viral RNA and disrupting the formation and function of the replication complex.

- Impairment of Virion Assembly: NS5A also plays a role in the assembly of new viral particles. By binding to NS5A, **GSK2818713** interferes with this process, further reducing the production of infectious virus.



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Caption: Mechanism of action of **GSK2818713** on the HCV lifecycle.

In Vitro Activity of GSK2818713

The in vitro potency of **GSK2818713** is typically determined using HCV subgenomic replicon assays. These assays utilize human hepatoma cell lines (e.g., Huh-7) that stably replicate a modified HCV genome (replicon) containing a reporter gene, such as luciferase. The activity of the compound is measured by the reduction in reporter gene expression, which correlates with the inhibition of HCV RNA replication. The half-maximal effective concentration (EC₅₀) is the concentration of the drug that inhibits 50% of the replicon activity.

HCV Genotype	EC50 (pM)
1a	19
1b	10
2a	15
3a	11
4a	6
5a	13
6a	13

Note: The EC50 values presented are representative and may vary depending on the specific replicon and cell line used.

Experimental Protocol: HCV Replicon Luciferase Assay

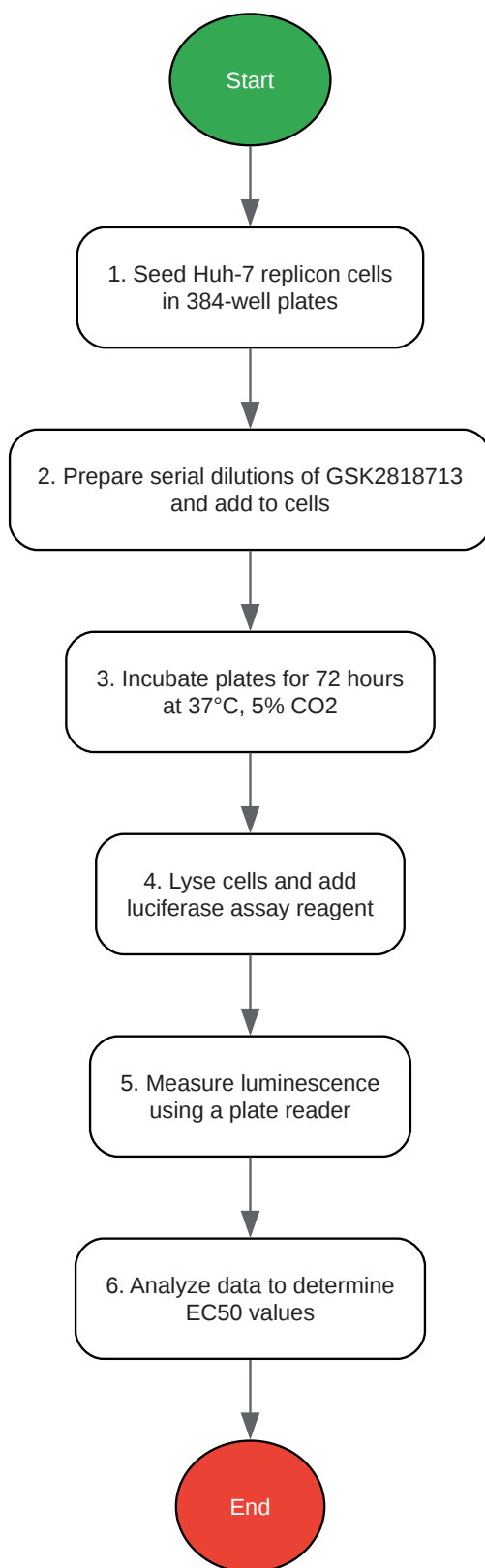
This protocol outlines a high-throughput, 384-well luciferase-based assay to determine the in vitro efficacy of **GSK2818713** against various HCV genotypes.[\[3\]](#)

Materials

- Cell Line: Huh-7 derived cell lines (e.g., Huh-7.5.1, Huh7-Lunet) stably harboring HCV subgenomic replicons with a luciferase reporter (e.g., Renilla or Firefly).[\[4\]](#) Different cell lines will be required for each HCV genotype to be tested.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain the replicon.
- GSK2818713**: Prepare a stock solution in 100% dimethyl sulfoxide (DMSO).
- Control Compounds: A known NS5A inhibitor (e.g., daclatasvir) as a positive control and DMSO as a negative (vehicle) control.

- Assay Plates: 384-well, white, clear-bottom tissue culture plates.
- Luciferase Assay Reagent: A commercial luciferase assay system (e.g., Promega Luciferase Assay System).
- Luminometer: Plate reader capable of measuring luminescence.

Experimental Workflow



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Caption: Workflow for the HCV replicon luciferase assay.

Detailed Procedure

- Cell Seeding:
 - Trypsinize and resuspend the Huh-7 replicon cells in culture medium without the selection agent.
 - Seed the cells into 384-well plates at a density of approximately 2,000 cells per well in 90 μ L of medium.[\[2\]](#)
 - Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Compound Preparation and Addition:
 - Prepare a 10-point, 3-fold serial dilution of **GSK2818713** in 100% DMSO. The starting concentration should be high enough to achieve complete inhibition (e.g., 50 μ M).[\[2\]](#)
 - Add 0.4 μ L of the diluted compound to each well.[\[3\]](#) The final DMSO concentration should be 0.5% or less to avoid cytotoxicity.[\[2\]](#)
 - Include wells with a positive control inhibitor and a vehicle control (DMSO only). Test each concentration in quadruplicate.[\[3\]](#)
- Incubation:
 - Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[\[3\]](#)
- Luciferase Assay:
 - Equilibrate the plates and the luciferase assay reagent to room temperature.
 - Add a volume of luciferase assay reagent to each well equal to the volume of culture medium, following the manufacturer's instructions.
 - Lyse the cells by gentle shaking for 10-15 minutes at room temperature.
- Luminescence Measurement:
 - Measure the luminescence in each well using a plate luminometer.

- Data Analysis:
 - Normalize the luminescence data to the vehicle control (0% inhibition) and a background control or a high concentration of a potent inhibitor (100% inhibition).
 - Plot the normalized data against the logarithm of the **GSK2818713** concentration.
 - Calculate the EC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).[3]

Resistance Profiling

HCV can develop resistance to antiviral drugs through mutations in the viral genome. For NS5A inhibitors, resistance-associated substitutions (RASs) typically emerge in the NS5A protein.

- In Vitro Selection of Resistant Replicons: To identify potential resistance mutations against **GSK2818713**, replicon-containing cells can be cultured in the presence of increasing concentrations of the compound over several weeks.
- Sequence Analysis: The NS5A coding region of the resistant replicon population is then sequenced to identify amino acid substitutions that are not present in the wild-type replicon.
- Common RASs for NS5A Inhibitors: For genotype 1a, common RASs are found at amino acid positions M28, Q30, L31, and Y93. For genotype 1b, RASs are often at positions L31 and Y93.[5] **GSK2818713** has shown improved activity against some NS5A variants that are resistant to first-generation inhibitors.[1]

Conclusion

The HCV replicon assay is a robust and reliable method for determining the in vitro potency of NS5A inhibitors like **GSK2818713**. This compound has demonstrated potent, pan-genotypic activity with picomolar efficacy against a broad range of HCV genotypes. Understanding the in vitro assay protocols and the resistance profile of **GSK2818713** is essential for its continued development and for its potential use in combination therapies for the treatment of chronic hepatitis C.

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